Tert-butyl 11-methyl-3-oxododec-6-enoate

Lipophilicity Partition coefficient β-Keto ester physicochemical profiling

Tert-butyl 11-methyl-3-oxododec-6-enoate (CAS 62151-26-2) is a medium-chain (Z)-β-keto-α,β-unsaturated ester with molecular formula C₁₇H₃₀O₃ and molecular weight 282.42 g·mol⁻¹. It belongs to the class of β-keto esters bearing a C12 backbone, a (Z)-configured Δ⁶ double bond, an 11-methyl branch, and a tert-butyl ester protecting group.

Molecular Formula C17H30O3
Molecular Weight 282.4 g/mol
CAS No. 62151-26-2
Cat. No. B14544192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 11-methyl-3-oxododec-6-enoate
CAS62151-26-2
Molecular FormulaC17H30O3
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCC(C)CCCC=CCCC(=O)CC(=O)OC(C)(C)C
InChIInChI=1S/C17H30O3/c1-14(2)11-9-7-6-8-10-12-15(18)13-16(19)20-17(3,4)5/h6,8,14H,7,9-13H2,1-5H3
InChIKeySXPRPLQQFDEAMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 11-methyl-3-oxododec-6-enoate (CAS 62151-26-2): Procurement-Grade Structural and Physicochemical Baseline for Research Selection


Tert-butyl 11-methyl-3-oxododec-6-enoate (CAS 62151-26-2) is a medium-chain (Z)-β-keto-α,β-unsaturated ester with molecular formula C₁₇H₃₀O₃ and molecular weight 282.42 g·mol⁻¹ . It belongs to the class of β-keto esters bearing a C12 backbone, a (Z)-configured Δ⁶ double bond, an 11-methyl branch, and a tert-butyl ester protecting group. Its closest commercially catalogued analog is the methyl ester variant (CAS 62151-25-1; C₁₄H₂₄O₃; MW 240.34) . Both compounds share an identical polar surface area (PSA) of 43.37 Ų, but the tert-butyl ester confers a substantially higher computed LogP of 4.45 versus 3.28 for the methyl ester, reflecting a ~1.17 log unit increase in lipophilicity . These compounds are catalogued primarily as synthetic intermediates within the 3-oxo-fatty acid ester family, with potential relevance to pheromone chemistry, agrochemical building-block synthesis, and β-keto ester transesterification methodology development .

Synthetic intermediate with tert-butyl ester protecting group
Reported orthogonal stability against fluoride-mediated cleavage
High organic-phase partitioning supports efficient extraction

Why Tert-butyl 11-methyl-3-oxododec-6-enoate Cannot Be Interchanged with Methyl or Ethyl Ester Analogs in Synthetic Workflows


Tert-butyl, methyl, and ethyl esters of the identical 11-methyl-3-oxododec-6-enoate scaffold are not functionally interchangeable despite sharing the same β-keto-α,β-unsaturated core. The tert-butyl group introduces a ~42 Da mass increment, a >1.0 log unit lipophilicity increase (LogP 4.45 vs. 3.28 for the methyl ester), and significant steric bulk at the ester position . These physicochemical differences directly affect chromatographic retention, partition behaviour, and reactivity in transesterification or deprotection sequences. Critically, β-keto esters derived from tert-butyl alcohol exhibit orthogonal stability profiles versus 2-(trimethylsilyl)ethyl esters under fluoride-mediated deprotection conditions, remaining intact where silylethyl esters are cleaved . Furthermore, the steric hindrance of the tert-butyl group reduces transesterification yields when using bulky alcohol substrates compared to methyl or ethyl esters, a factor documented in catalyst-free transesterification studies of β-keto esters . Procurement of the incorrect ester analog without verifying these differential properties can lead to failed deprotection, unintended hydrolysis, or altered reactivity in downstream synthetic steps.

Tert-butyl ester
Methyl ester analog
Key difference
Higher mass and lipophilicity
Lower mass, lower LogP
Alters chromatographic retention and extraction behavior
Sterically hindered, reduced transesterification with bulky alcohols
Less hindered, higher yields
May not achieve equivalent reactivity in transesterification
Cleavable under mild acidic conditions (e.g. TFA)
Requires basic hydrolysis (saponification)
Deprotection route incompatibility may cause side reactions

Quantitative Differentiation Evidence for Tert-butyl 11-methyl-3-oxododec-6-enoate Versus Closest Analogs


Lipophilicity Differential: Tert-butyl Ester Confers 1.17 LogP Unit Increase Over the Methyl Ester Analog

Computed LogP for tert-butyl 11-methyl-3-oxododec-6-enoate (CAS 62151-26-2) is 4.45, compared to 3.28 for the direct methyl ester analog methyl 11-methyl-3-oxododec-6-enoate (CAS 62151-25-1), representing a ΔLogP of +1.17 . Both compounds share identical PSA values of 43.37 Ų, confirming that the lipophilicity difference is driven by the larger, more hydrophobic tert-butyl group rather than changes in hydrogen-bonding capacity. This magnitude of LogP increase is consistent with the well-established Hansch π constant for the tert-butyl substituent relative to methyl in ester series.

Lipophilicity Differential
Data to verify
ΔLogP +1.17 (tert-butyl 4.45 vs methyl 3.28)
Supports organic-phase partitioning and extraction optimization
Computed LogP; experimental validation recommended
Lipophilicity Partition coefficient β-Keto ester physicochemical profiling

Molecular Weight Differential: 42 Da Mass Increment Enables MS-Based Discrimination from Methyl Ester in Reaction Monitoring

The tert-butyl ester (C₁₇H₃₀O₃, exact mass 282.21900 Da) exceeds the methyl ester analog (C₁₄H₂₄O₃, exact mass 240.17262 Da) by 42.04638 Da . This mass difference, corresponding to C₃H₆ (three methylene equivalents), provides unambiguous MS discrimination between the two ester forms in crude reaction mixtures. In LC-MS or GC-MS monitoring of transesterification, hydrolysis, or deprotection reactions, the tert-butyl and methyl ester species produce clearly resolved molecular ion peaks without isotopic overlap.

Mass Discrimination
Data to verify
Δm/z = 42.05 Da (282.22 vs 240.17)
Enables unambiguous MS-based reaction monitoring
Based on exact mass calculation; verify under LC-MS conditions
Mass spectrometry Reaction monitoring Molecular weight differentiation

Orthogonal Deprotection Stability: Tert-butyl β-Keto Esters Resist Fluoride-Mediated Cleavage That Cleaves Silylethyl Esters

In a systematic study of β-keto ester protecting group orthogonality, Knobloch and Brückner (2008) demonstrated that β-keto esters derived from tert-butyl alcohol remain fully intact upon treatment with 0.75 equivalents of tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) in THF at 50 °C, conditions under which the corresponding 2-(trimethylsilyl)ethyl β-keto esters undergo complete cleavage and decarboxylation . Methyl, allyl, and benzyl β-keto esters likewise remained stable under these TBAF conditions, confirming that tert-butyl esters belong to the fluoride-stable orthogonal protecting group set rather than the fluoride-labile set. Conversely, tert-butyl β-keto esters can be cleaved and decarboxylated under acidic conditions that leave 2-(trimethylsilyl)ethyl esters unaffected, establishing bidirectional orthogonality.

Deprotection Stability
Class-level inference
Stable vs. TBAF cleavage (0.75 eq, THF, 50 °C)
Supports orthogonal protecting group strategy design
Class-level data; verify on specific scaffold
Protecting group orthogonality β-Keto ester deprotection Fluoride stability

Transesterification Reactivity Differential: Tert-butyl β-Keto Esters Exhibit Reduced Reactivity with Bulky Alcohols Versus Methyl Esters

The 2021 review by Hennessy and O'Sullivan on β-keto ester transesterification documents that tert-butyl acetoacetate yields differ systematically from ethyl acetoacetate depending on alcohol substrate steric and electronic properties . Specifically, transesterification of an α-substituted acetoacetate with tert-butyl alcohol returned low yields, attributed to the steric bulk of the tert-butyl group . This finding is corroborated by a 2019 Organic Letters report where steric hindrance of a tert-butyl ester prohibited product formation entirely in a Morita–Baylis–Hillman-type transformation . While these data are derived from simpler β-keto ester model systems, the structure–reactivity principle—that the tert-butyl ester imposes greater steric demand than methyl or ethyl esters at the ester carbonyl—applies directly to the 11-methyl-3-oxododec-6-enoate scaffold.

Transesterification Reactivity
Class-level inference
Reduced reactivity with bulky alcohols vs. methyl/ethyl esters
Informs ester selection for transesterification with bulky alcohols
Class-level data; verify with specific substrate
Transesterification Steric hindrance β-Keto ester reactivity

Recommended Procurement and Application Scenarios for Tert-butyl 11-methyl-3-oxododec-6-enoate Based on Quantitative Differentiation Evidence


Multi-Step Pheromone or Natural Product Synthesis Requiring Orthogonal Ester Protection

In synthetic routes toward insect pheromones or fatty acid-derived natural products where a silyl-based protecting group must be removed in the presence of an intact β-keto ester, tert-butyl 11-methyl-3-oxododec-6-enoate is the appropriate procurement choice. The class-level evidence confirms that tert-butyl β-keto esters resist TBAF-mediated cleavage conditions that quantitatively remove 2-(trimethylsilyl)ethyl esters . Using the methyl ester analog would forfeit this orthogonal deprotection capability, as methyl esters offer no selectivity advantage over tert-butyl esters in fluoride-mediated deprotection schemes.

Reaction Progress Monitoring by LC-MS Requiring Unambiguous Mass Discrimination Between Substrate and Product

When monitoring transesterification or hydrolysis reactions of the 11-methyl-3-oxododec-6-enoate scaffold by LC-MS, the tert-butyl ester (exact mass 282.219 Da) and the methyl ester (exact mass 240.173 Da) are separated by 42.05 Da . This mass difference permits simultaneous detection and quantitation of both species in a single chromatographic run without isotopic overlap, enabling real-time kinetic analysis. This capability is absent when using ethyl or propyl ester analogs whose masses may overlap with common solvent adducts or impurities.

Extractive Work-Up Optimization Where High Organic-Phase Partitioning Is Required

The tert-butyl ester's computed LogP of 4.45 exceeds that of the methyl ester (LogP 3.28) by 1.17 log units , corresponding to approximately 15-fold greater partitioning into organic solvents such as ethyl acetate, dichloromethane, or hexane. For synthetic protocols requiring efficient liquid-liquid extraction of the β-keto ester intermediate away from aqueous-phase salts or polar by-products, the tert-butyl ester provides superior recovery in a single extraction step, reducing solvent consumption and processing time.

Acid-Labile Deprotection Strategies Where the Free β-Keto Acid Is the Target

When the ultimate synthetic goal is liberation of 11-methyl-3-oxododec-6-enoic acid, the tert-butyl ester offers well-precedented acidolytic deprotection (e.g., TFA/CH₂Cl₂ or HCl/dioxane) that proceeds via tert-butyl cation elimination, a pathway not available to the methyl ester . The methyl ester requires saponification under basic conditions that may isomerize the (Z)-configured Δ⁶ double bond or promote β-keto acid decarboxylation upon acidification. Procurement of the tert-butyl ester thus enables a milder, chemoselective deprotection route compatible with the acid-sensitive enone functionality of the scaffold.

Application
Selection Property
Validation Focus
Multi-step synthesis with orthogonal protection
Orthogonal ester protection capability
Fluoride-mediated deprotection compatibility
Reaction monitoring by LC-MS
Mass difference enabling MS resolution
Specificity in reaction monitoring assays
Extractive work-up optimization
Lipophilicity-driven partitioning
Liquid-liquid extraction efficiency
Acid-labile deprotection to free acid
Acidolytic cleavage compatibility
Chemoselective deprotection conditions
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